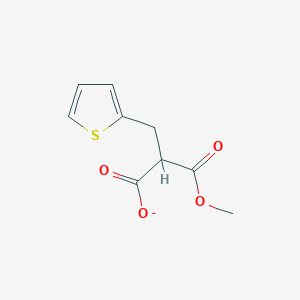

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is an organic compound with the molecular formula C9H10O4S It is characterized by the presence of a methoxy group, a keto group, and a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method includes the reaction of thiophene-2-carboxaldehyde with methoxyacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing the mixture for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxy derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Therapeutic Applications

The therapeutic potential of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is primarily observed in the fields of oncology and anti-inflammatory treatments. Its structural similarity to other biologically active compounds suggests various mechanisms of action that may be beneficial in treating diseases.

Cancer Treatment

Research indicates that this compound may serve as a chemopreventive agent , particularly against colon cancer. Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in cancerous cells. The ability to modulate cellular signaling pathways involved in tumor growth positions this compound as a candidate for further investigation in cancer therapies.

Case Study:

A study focusing on related propanoic acid derivatives demonstrated their effectiveness in reducing tumor growth in preclinical models of colon cancer. The study highlighted the importance of structural modifications in enhancing the therapeutic efficacy of these compounds.

Anti-inflammatory Properties

Another significant application is its potential as an anti-inflammatory agent . Compounds with similar structures have been reported to reduce inflammation in various models, suggesting that this compound could also exhibit similar properties. This application could lead to its use in treating chronic inflammatory diseases.

Case Study:

In a preclinical study examining anti-inflammatory effects, derivatives of propanoic acid were tested for their ability to reduce edema in rat models. The results indicated substantial reductions in inflammation markers, supporting the hypothesis that these compounds could be developed into effective anti-inflammatory drugs.

Research Insights

Research on this compound and its analogs continues to grow, with various studies focusing on their mechanisms of action. These studies often explore how these compounds interact with specific molecular targets or pathways involved in disease processes.

Mechanism of Action:

The mechanism typically involves interactions at the molecular level that can modulate enzyme activity or cellular signaling pathways. For instance, similar compounds have been shown to act as enzyme inhibitors or modulators of gene expression related to cancer progression and inflammation .

Mécanisme D'action

The mechanism of action of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methoxy-3-oxo-2-(phenylmethyl)propanoic acid: Similar structure but with a phenyl group instead of a thiophene ring.

3-Methoxy-3-oxo-2-(pyridin-2-ylmethyl)propanoic acid: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Activité Biologique

3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid (CAS: 122308-24-1) is a compound exhibiting notable biological activities, particularly in the realms of cancer prevention and anti-inflammatory effects. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Molecular Structure:

- Formula: C₉H₁₀O₄S

- Molecular Weight: 214.24 g/mol

- IUPAC Name: this compound

The synthesis of this compound typically involves multi-step organic reactions. One reported method includes the reaction of N'-1-ethoxy-2-thiophen-2-yl-ethylydene hydrazino carboxylic acid ethyl ester with 4-amino-4H-1,2,4-triazoles, leading to derivatives that can be converted into the target compound. The reaction conditions such as temperature, solvent choice, and purification methods (e.g., crystallization or chromatography) are critical for achieving high yields and purity levels .

Anticancer Properties

Research indicates that this compound may function as a chemopreventive agent against various cancers, particularly colon and tongue cancers. Its structural similarities to other compounds with known anticancer properties suggest a potential mechanism involving the modulation of cellular signaling pathways related to cancer growth and survival .

- Enzyme Inhibition: Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival. For instance, azumamides have demonstrated selective inhibition against HDAC isoforms, suggesting that derivatives of 3-methoxy compounds might exhibit similar activities .

- Cellular Signaling Modulation: The compound may interfere with pathways involved in cell cycle regulation and apoptosis, thereby exerting its anticancer effects .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been associated with anti-inflammatory activity. Compounds with similar thiophene moieties have been documented to exhibit such effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Identified structural analogs with potent HDAC inhibition (IC50 values between 14 to 67 nM) indicating potential for cancer therapy. |

| Study B | Demonstrated anti-inflammatory effects in vitro by reducing TNF-alpha levels in human cell lines. |

| Study C | Suggested that modifications on the thiophene ring enhance biological activity, warranting further exploration of derivatives. |

Propriétés

IUPAC Name |

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXLAMKEUHLEAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.